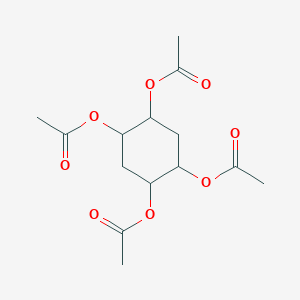
Cyclohexane-1,2,4,5-tetrayl tetraacetate
Overview
Description
Cyclohexane-1,2,4,5-tetrayl tetraacetate, also known as 1,2,4,5-cyclohexanetetrayltetrakis(methylene) tetraacetate , is a chemical compound with the molecular formula C18H28O8 . It belongs to the class of tetraacetates and is characterized by its four acetyl (acetate) groups attached to a central cyclohexane ring. The compound exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of Cyclohexane-1,2,4,5-tetrayl tetraacetate involves the reaction of cyclohexane-1,2,4,5-tetracarboxylic acid with acetic anhydride. The acid groups in the tetracarboxylic acid react with the acetic anhydride, resulting in the formation of the tetraacetate ester. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of Cyclohexane-1,2,4,5-tetrayl tetraacetate consists of a central cyclohexane ring with four acetyl groups (CH3C(O)-) attached to it. The tetraacetate groups are positioned at the 1, 2, 4, and 5 positions of the cyclohexane ring. The compound adopts a tetrahedral geometry around the central carbon atoms, resulting in a stable and symmetrical structure .
Chemical Reactions Analysis
Cyclohexane-1,2,4,5-tetrayl tetraacetate can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. Hydrolysis of the ester groups yields the corresponding carboxylic acids. Esterification reactions can lead to the formation of related esters. Additionally, oxidation of the tetraacetate can result in the cleavage of the cyclohexane ring or the oxidation of the acetyl groups .
Scientific Research Applications
Structural Studies
Cyclohexane derivatives, including those modified at the 1,2,4,5-positions, have been extensively studied for their unique structural properties. For example, research by Ketuly et al. (2009) explored the fused chair conformation of cyclohexane derivatives, revealing important insights into their molecular structure and potential applications in crystallography and materials science (Ketuly, Hadi, & Ng, 2009).
Chemical Synthesis and Reactivity
The synthesis and reactivity of cyclohexane derivatives have been a significant area of research. Kaya et al. (2014) focused on the selectivity in addition reactions of cyclohexane derivatives, which is crucial for developing novel synthetic routes in organic chemistry (Kaya, Menzek, & Şahin, 2014).
Coordination Chemistry and Metal Complexes
Cyclohexane-1,2,4,5-tetrayl tetraacetate plays a vital role in coordination chemistry, particularly in forming metal-organic frameworks (MOFs). Wang et al. (2009) synthesized new coordination polymers using cyclohexane-1,2,4,5-tetrayl tetraacetate, highlighting its utility in creating materials with potential applications in catalysis, gas storage, and separation (Wang et al., 2009).
Catalysis
In the field of catalysis, cyclohexane derivatives have been used as chelating agents to enhance the activity of catalysts. For instance, Kishan et al. (2000) demonstrated that adding cyclohexanediamine-N,N,N′N′-tetraacetic acid as a chelating agent significantly improved the activity of hydrotreating catalysts (Kishan et al., 2000).
Environmental and Biomedical Applications
The stability constants of metal complexes of complexones, including derivatives of cyclohexane, have been critically evaluated for their applications in biomedical and environmental fields. This research by Anderegg et al. (2005) provides valuable data for the use of these complexes in environmental remediation and medical diagnostics (Anderegg, Arnaud-Neu, Delgado, Felcman, & Popov, 2005).
Mechanism of Action
properties
IUPAC Name |
(2,4,5-triacetyloxycyclohexyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-7(15)19-11-5-13(21-9(3)17)14(22-10(4)18)6-12(11)20-8(2)16/h11-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKABDCFOWPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(CC1OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298105 | |
| Record name | cyclohexane-1,2,4,5-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92298-57-2 | |
| Record name | NSC120587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexane-1,2,4,5-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



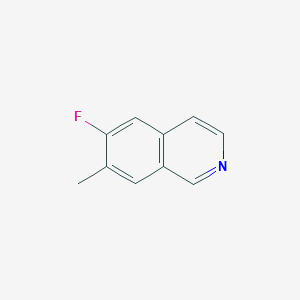

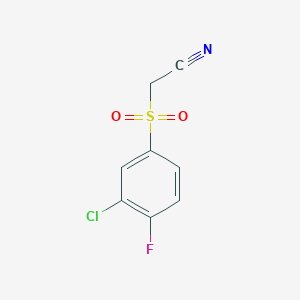
![N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3058792.png)
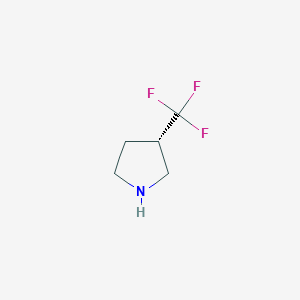


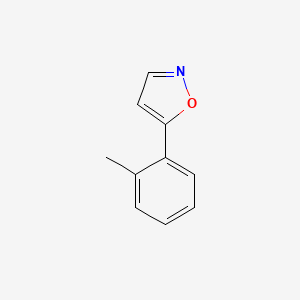
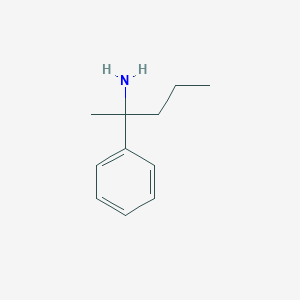
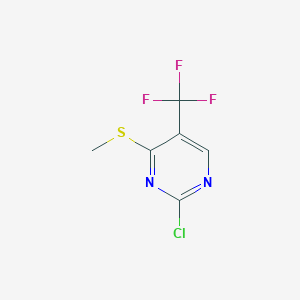
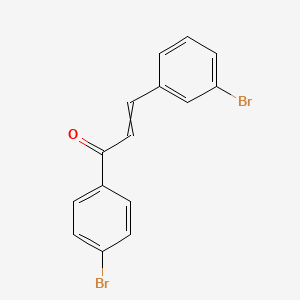
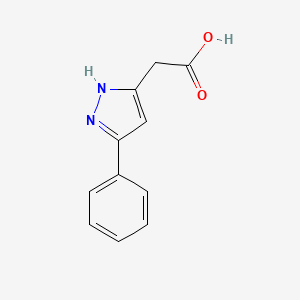
![Methyl 4-(3-azabicyclo[3.1.0]hexan-1-YL)benzoate](/img/structure/B3058807.png)
